molecular formula C11H10N2O4 B057345 Ethyl 5-nitroindole-2-carboxylate CAS No. 16732-57-3

Ethyl 5-nitroindole-2-carboxylate

Cat. No. B057345
CAS RN: 16732-57-3
M. Wt: 234.21 g/mol
InChI Key: DVFJMQCNICEPAI-UHFFFAOYSA-N
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Description

Ethyl 5-nitroindole-2-carboxylate (E5NIC) is an organic compound belonging to the family of nitroindoles. It is a colorless and odorless solid which is soluble in many organic solvents. Its chemical formula is C9H7NO4. E5NIC has been extensively studied due to its potential applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

  • Biologically Active Compounds Synthesis :

    • Ethyl 5-nitroindole-2-carboxylate is used in the synthesis of 1,3,4-oxadiazolyl nitroindoles, which have been studied for their anti-inflammatory activities. This synthesis provides an efficient and modified method for producing these biologically active compounds (Narayana et al., 2005).
  • Synthetic Methodology Improvement :

    • A study highlighted an innovative rearrangement of 1-ethoxycarbonyl-3-nitroindole with ethyl isocyanoacetate, avoiding a previously reported rearrangement and leading to novel compounds. This demonstrates the compound's role in improving synthetic methodologies for complex organic molecules (Pelkey, 1997).
  • Development of Novel Derivatives :

    • The compound is used in synthesizing various nitroindole derivatives like nitroindole-2-methanols and nitroindole-2-aldehydes, which have potential applications in various chemical processes and pharmaceutical research (Narayana et al., 2006).
  • Deprotonation Studies :

    • The deprotonation of 5-nitroindole and 5-nitroindole-2-carboxylate ion has been examined in solutions of different surfactants. These studies are significant for understanding the chemical behavior and potential applications of this compound in different environments and its interactions with other chemicals (Cipiciani & Primieri, 1991).
  • Pharmacological Applications :

    • Some derivatives of this compound, like 1‐Hydroxyindole derivatives, have been synthesized and studied for their potential pharmacological properties. These compounds could be vital in developing new therapeutic agents (Camara et al., 2004).

properties

IUPAC Name

ethyl 5-nitro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-17-11(14)10-6-7-5-8(13(15)16)3-4-9(7)12-10/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFJMQCNICEPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299657
Record name ethyl 5-nitroindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16732-57-3
Record name 16732-57-3
Source DTP/NCI
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Record name ethyl 5-nitroindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-nitro-1H-indole-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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